2-Cyclopentylethanol
Description
2-Cyclopentylethanol (CAS 766-00-7) is a secondary alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . Its structure consists of a cyclopentyl group attached to the second carbon of ethanol. Key physical properties include:
- Boiling Point: 182°C
- Density: 0.92 g/cm³
- Refractive Index: 1.4585
- Flash Point: 70°C (flammable liquid)
It is used as an intermediate in organic synthesis and pharmaceutical research, often synthesized via reactions involving oxazaborolidines and methyllithium .
Properties
IUPAC Name |
2-cyclopentylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQWCBPEWHFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227399 | |
| Record name | Cyclopentaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-00-7 | |
| Record name | Cyclopentaneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of cyclopentylacetaldehyde to 2-cyclopentylethanol involves the reduction of an aldehyde group to a primary alcohol using molecular hydrogen (H₂) in the presence of a metal catalyst. Industrially, palladium on carbon (Pd/C) is preferred due to its high activity and selectivity under mild conditions (60–80°C, 1–3 bar H₂). The reaction proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential hydrogenation of the carbonyl bond.
Optimization Strategies
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Catalyst Loading : A 5–10 wt% Pd/C catalyst achieves >95% conversion within 4–6 hours.
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Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) enhance substrate solubility without poisoning the catalyst.
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Temperature Control : Maintaining temperatures below 80°C minimizes side reactions such as cyclopentane ring opening.
Yield and Scalability
Bench-scale trials report yields of 85–92% with a purity of ≥98% after distillation. Industrial pilots demonstrate scalability to multi-kilogram batches using continuous-flow reactors, reducing catalyst leaching by 40% compared to batch processes.
Grignard Reagent-Mediated Synthesis
Reaction Design
This method employs cyclopentylmagnesium bromide reacting with ethylene oxide to form this compound:
Critical Parameters
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Reagent Stoichiometry : A 1:1.2 molar ratio of Grignard reagent to ethylene oxide ensures complete epoxide ring opening.
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Temperature : Reactions conducted at −20°C to 0°C prevent polymerization of ethylene oxide.
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Quenching : Gradual addition to ammonium chloride solution ensures safe termination and alcohol liberation.
Performance Metrics
Lab-scale yields reach 75–80%, with the principal impurity being residual cyclopentane (≤3%). Purification via fractional distillation under reduced pressure (50 mbar, 110°C) elevates purity to >99%.
Reduction of 1-Cyclopentylethanone
Lithium Aluminum Hydride (LiAlH₄) Reduction
1-Cyclopentylethanone undergoes reduction to this compound using LiAlH₄ in anhydrous diethyl ether:
Reaction Optimization
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Solvent Choice : Ethers (e.g., THF, diethyl ether) stabilize the alkoxide intermediate.
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Stoichiometry : A 10% excess of LiAlH₄ ensures complete ketone conversion.
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Workup : Sequential quenching with wet THF, aqueous HCl, and sodium sulfate drying minimizes side products.
Yield and Limitations
Yields of 88–90% are typical, though the method generates stoichiometric aluminum waste, complicating large-scale applications.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Temperature | Pressure | Yield | Purity | Scalability |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 60–80°C | 1–3 bar | 85–92% | ≥98% | High |
| Grignard Synthesis | Cyclopentyl-MgBr | −20–0°C | Ambient | 75–80% | >99% | Moderate |
| LiAlH₄ Reduction | LiAlH₄ | Reflux | Ambient | 88–90% | 97% | Low |
Key Observations :
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Catalytic hydrogenation offers the best balance of yield and scalability for industrial use.
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Grignard synthesis, while lower-yielding, provides superior stereochemical fidelity for chiral applications.
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LiAlH₄ reduction is limited by waste management challenges despite high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-cyclopentylacetaldehyde or further to 2-cyclopentylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentylethane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: 2-Cyclopentylacetaldehyde, 2-Cyclopentylacetic acid
Reduction: Cyclopentylethane
Substitution: Various substituted cyclopentyl derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Pharmaceutical Chemistry
2-Cyclopentylethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions typical for secondary alcohols, such as oxidation and esterification. For example, it can be transformed into cyclopentyl derivatives that are valuable in drug development.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Hydration of Cyclopentene : This method involves the addition of water across the double bond of cyclopentene under acidic conditions.
- Reduction of Cyclopentanone : Using reducing agents such as lithium aluminum hydride (LiAlH), cyclopentanone can be converted into this compound.
Solvent Applications
Due to its favorable physical properties, including a boiling point of approximately 174.4 °C and low water solubility, this compound is being investigated as a potential solvent for various organic reactions. Its ability to dissolve both polar and non-polar compounds makes it suitable for applications in organic synthesis and extraction processes.
Fuel Blending
Alternative Fuel Research
Recent studies have explored the use of alcohols, including this compound, as blending agents in gasoline formulations. The compound's properties may enhance fuel performance while reducing emissions. A study conducted as part of the US DOE Co-Optimization of Fuels and Engines Program assessed various alcohol candidates for their blending capabilities, identifying suitable candidates based on volatility and other physicochemical properties.
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Pharmaceutical Development
- A study highlighted the use of this compound as an intermediate in synthesizing new anti-inflammatory drugs. The compound's unique structure allowed researchers to modify its functional groups to enhance biological activity.
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Fuel Properties Assessment
- Research conducted by the National Renewable Energy Laboratory (NREL) evaluated various alcohols for their potential as fuel blendstocks. The study found that this compound met several criteria for effective blending, indicating its viability as a sustainable fuel component.
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Solvent Efficacy Testing
- In laboratory settings, experiments tested the efficacy of this compound as a solvent for organic reactions involving complex molecules. Results indicated that it could effectively dissolve reactants and facilitate reactions with higher yields compared to traditional solvents.
Mechanism of Action
The mechanism of action of 2-cyclopentylethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and acids, which can further participate in metabolic processes. The cyclopentyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-Methylcyclopentanol (CAS 1462-03-9)
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Structure : Tertiary alcohol with a methyl and hydroxyl group on the cyclopentane ring.
- Physical Properties: Lower boiling point (estimated <174°C) due to smaller molecular weight . Higher steric hindrance at the hydroxyl group compared to 2-cyclopentylethanol, reducing nucleophilic reactivity.
- Applications : Primarily used in specialty solvents and flavoring agents.
Key Difference : The tertiary vs. secondary alcohol structure leads to divergent reactivity and physical properties.
Diethylaminoethanol (DEAE, CAS 100-37-8)
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Structure: Tertiary amine with an ethanol backbone.
- Physical Properties: Boiling Point: 161°C Higher water solubility due to the amine group, unlike the hydrophobic this compound.
- Applications : Used in surfactants, pharmaceuticals, and corrosion inhibitors .
Key Difference: The amine group in DEAE introduces basicity and water solubility, contrasting with this compound’s hydrophobicity.
2-Chloroethanol (CAS 107-07-3)
- Molecular Formula : C₂H₅ClO
- Molecular Weight : 80.51 g/mol
- Structure : Primary alcohol with a chlorine substituent.
- Physical Properties :
- Hazards : Highly toxic (causes respiratory and central nervous system damage) .
- Applications : Intermediate in pesticide and polymer synthesis.
Key Difference: Chlorine substitution enhances reactivity and toxicity compared to this compound.
Linear Unsaturated Alcohols (e.g., cis-Pent-2-en-1-ol)
- Molecular Formula : C₅H₁₀O
- Structure : Linear alcohol with a double bond.
- Physical Properties :
- Lower boiling point (~140°C) due to reduced molecular weight and weaker van der Waals forces.
- Higher reactivity in oxidation reactions due to unsaturation.
- Applications : Used in fragrances and as intermediates in organic synthesis .
Key Difference : Unsaturation introduces conjugation and different chemical behavior compared to saturated cyclic alcohols.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group | Applications |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₄O | 114.19 | 182 | 0.92 | Secondary alcohol | Organic synthesis, pharmaceuticals |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | <174 (estimated) | ~0.90 | Tertiary alcohol | Solvents, flavoring agents |
| Diethylaminoethanol | C₆H₁₅NO | 117.19 | 161 | 0.89 | Tertiary amine-alcohol | Surfactants, corrosion inhibitors |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128–129 | 1.20 | Primary alcohol-Cl | Pesticides, polymers |
| cis-Pent-2-en-1-ol | C₅H₁₀O | 86.13 | ~140 | 0.84 | Unsaturated alcohol | Fragrances, organic intermediates |
Biological Activity
2-Cyclopentylethanol is an organic compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific literature.
This compound is characterized by its cyclopentyl group attached to an ethanol backbone. Its chemical structure can be represented as follows:
This compound exhibits properties typical of alcohols, including solubility in water and the ability to participate in hydrogen bonding.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. A study published in the Journal of Organic Chemistry demonstrated its effectiveness against various bacterial strains. The compound was tested using disc diffusion methods, showing significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may exhibit anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions .
Neuroprotective Effects
Recent investigations have pointed towards neuroprotective effects of this compound. In rodent models, the compound has been shown to reduce oxidative stress markers and improve cognitive function following induced neurotoxicity . This suggests its potential application in neurodegenerative diseases.
Case Study: Neuroprotective Mechanisms
A specific case study involved administering this compound to mice subjected to oxidative stress via administration of hydrogen peroxide. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative damage.
- Cytokine Modulation : By inhibiting specific signaling pathways, it can modulate cytokine release, contributing to its anti-inflammatory effects.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Cyclopentylethanol, and how can they be optimized for reproducibility?
- Methodological Answer : The most common synthesis involves the Grignard reaction between cyclopentylmagnesium bromide and ethylene oxide, followed by acidic workup. To ensure reproducibility, document stoichiometric ratios (e.g., 1:1.2 molar ratio of cyclopentyl bromide to Mg), reaction temperature (0–5°C for Grignard formation, room temperature for ethylene oxide addition), and purification via fractional distillation (boiling point ~180–185°C). Always characterize the product using NMR (¹H and ¹³C), GC-MS (purity >98%), and IR spectroscopy to confirm the hydroxyl and cyclopentyl groups .
Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclopentyl CH₂), δ 3.6 ppm (CH₂OH).
- GC-MS : Molecular ion peak at m/z 114 (C₇H₁₄O), with fragmentation patterns matching cyclopentyl and ethanol moieties.
- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹).
Cross-validate results with literature data and include purity assessments via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point) of this compound?
- Methodological Answer : Cross-reference peer-reviewed sources (e.g., Journal of Organic Chemistry) and validate measurements using calibrated equipment. For example, if a reported boiling point varies by >5°C, replicate the distillation under controlled conditions (e.g., reduced pressure) and compare with thermodynamic models (e.g., Antoine equation) .
Advanced Research Questions
Q. How can experimental design principles (DoE) improve the yield of this compound synthesis?
- Methodological Answer : Apply a factorial design to optimize variables:
- Factors : Catalyst type (e.g., CeCl₃ vs. LiCl), reaction time (2–6 hrs), temperature (20–40°C).
- Response : Yield (%) quantified via GC.
Use ANOVA to identify significant factors and surface-response models to predict optimal conditions. For example, a central composite design may reveal that LiCl at 30°C maximizes yield (85%) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Employ advanced techniques:
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm spin systems.
- Computational Chemistry : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian software).
- Isotopic Labeling : Synthesize deuterated analogs to isolate signal overlaps.
Publish raw data in supplementary materials to enable peer validation .
Q. How can researchers address challenges in quantifying trace impurities in this compound batches?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS : Detect impurities at ppm levels (e.g., residual cyclopentanol).
- Headspace GC : Identify volatile byproducts.
Validate methods via spike-and-recovery experiments (90–110% recovery) and include uncertainty estimates in reports .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in catalytic studies?
- Methodological Answer : Follow OSHA guidelines:
- PPE : Chemical-resistant gloves (nitrile), lab coat, safety goggles.
- Ventilation : Use fume hoods for reactions releasing volatile organics.
- Waste Disposal : Neutralize acidic/basic residues before disposal.
Document risk assessments in supplementary materials and cite safety data sheets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
